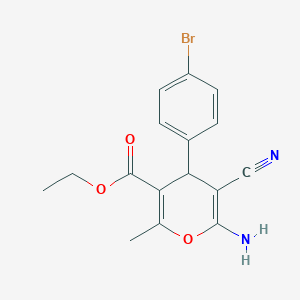
ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
説明
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, also known as EAPC, is a chemical compound that has gained attention in scientific research. It belongs to the pyran family of compounds and has shown potential in various applications due to its unique chemical structure.
科学的研究の応用
Supramolecular Assemblies and Molecular Interaction Studies
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, a substituted pyran derivative, has been studied for its supramolecular assemblies. DFT calculations reveal interesting molecular interactions, particularly π–hole interactions involving the double bonds of the six-membered rings, polarized by electron withdrawing (CN) and donating (NH2) groups (Bushra Chowhan, Monika Gupta, N. Sharma, & A. Frontera, 2020).
Synthesis and Transformation into Various Derivatives
This compound can be converted into various derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, among others. This transformation occurs when treated with different nucleophilic reagents, indicating its versatility in chemical synthesis (A. A. Harb, Abdel-Haleem M. Hesien, S. A. Metwally, & M. H. Elnagdi, 1989).
Role in Multicomponent Synthesis
In multicomponent reactions, this compound is synthesized using ethyl acetoacetate, malononitrile, and substituted benzaldehydes. The study explores the role of different catalysts in this process, contributing to the understanding of catalyst efficiency in chemical synthesis (D. S. Hai, N. Thanh, Cao Thi Le, V. Thuy, & D. T. Tung, 2017).
Ultrasound-Assisted Synthesis and Chemical Analysis
This compound has been synthesized under ultrasound-assisted conditions. This method emphasizes the use of simple chemicals, economic efficiency, and good yield. Such studies are crucial for optimizing synthesis processes (Jasmin Kumbhani, H. Vaghani, Shweta N. Patel, & Mamta Zaliya, 2022).
Structural Analysis and Molecular Characterization
Structural and molecular analyses of derivatives of this compound have been conducted using modern spectroscopic methods. Such studies provide insights into the molecular architecture and potential applications of thesecompounds in various fields (V. Nesterov & E. A. Viltchinskaia, 2001).
Applications in Corrosion Inhibition
Research on pyran derivatives, including this compound, has demonstrated their effectiveness in inhibiting corrosion of mild steel in acidic environments. This opens up potential applications in materials science and engineering, particularly in corrosion prevention (J. Saranya, F. Benhiba, N. Anusuya, R. Subbiah, A. Zarrouk, & S. Chitra, 2020).
Computational and Spectroscopic Analysis
The compound has been subjected to detailed computational and spectroscopic analysis, including DFT and TD-DFT calculations, providing insights into its electronic structure and chemical reactivity. Such studies are essential for understanding the molecular properties that govern its interactions and reactivity (V. A. Adole, Tejendra R. Rajput, & Bapusonu Jagdale, 2021).
Multifunctional Synthesis Under Aqueous Media
The synthesis of this compound has been achieved using a multifunctional three-component synthetic protocol. This highlights its potential for efficient synthesis methodologies, which is significant for large-scale production and applications in various chemical industries (C. U. Kumar, A. Sethukumar, R. Agilandeshwari, B. A. Prakasam, T. Vidhyasagar, & M. Sillanpää, 2014).
Crystal Structure Analysis
Detailed crystal structure analysis of this compound and its derivatives has been conducted, providing valuable information about molecular geometry and potential applications in crystal engineering and material science (B. Kumar, B. Banerjee, G. Brahmachari, & V. Gupta, 2018).
Solvent-Free Synthesis
Studies on the solvent-free synthesis of derivatives of this compound have been conducted, emphasizing environmentally friendly chemical processes. This is crucial in the context of green chemistry and sustainable development (Rufus Smits, S. Belyakov, A. Plotniece, & G. Duburs, 2013).
特性
IUPAC Name |
ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-4-6-11(17)7-5-10/h4-7,14H,3,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQPLPKHUDLZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Br)C#N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(methylthio)propyl]propanamide](/img/structure/B5037796.png)
![1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5037807.png)
![tetramethyl 6'-benzoyl-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5037816.png)
![{2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5037828.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5037832.png)
![2-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5037835.png)
![diethyl {2-[2-(mesityloxy)ethoxy]ethyl}malonate](/img/structure/B5037846.png)
![2-[5-(3-ethynylphenyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B5037847.png)
![N-[3-(3-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B5037862.png)
![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5037866.png)
![3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol](/img/structure/B5037878.png)
![(2E)-N-ethyl-3-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5037883.png)
![4-bromo-2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5037889.png)
![N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5037897.png)